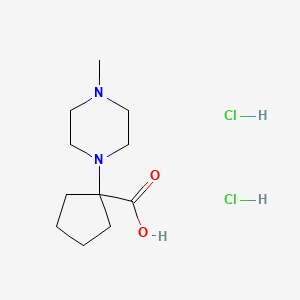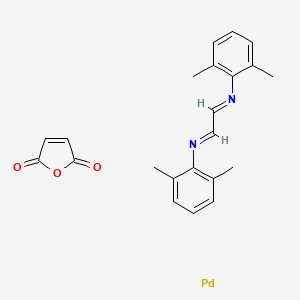
N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium is a complex organometallic compound It is known for its unique structure, which includes a palladium center coordinated with N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine and 2,5-dihydrofuran-2,5-dione ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium typically involves the following steps:
Preparation of N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine: This ligand is synthesized by reacting 2,6-dimethylaniline with glyoxal in the presence of an acid catalyst.
Formation of the Palladium Complex: The prepared ligand is then reacted with palladium acetate in a suitable solvent, such as acetonitrile, under inert atmosphere conditions to form the desired palladium complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling and safety measures due to the involvement of palladium and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium undergoes various types of reactions, including:
Oxidation: The palladium center can participate in oxidation reactions, often facilitated by oxidizing agents such as oxygen or peroxides.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents like hydrogen or hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and organic peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are frequently used.
Substitution: Ligand exchange can be facilitated by using various donor ligands like phosphines, amines, or carbenes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(II) or palladium(IV) complexes, while reduction reactions could produce palladium(0) species .
Wissenschaftliche Forschungsanwendungen
N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium has several scientific research applications:
Catalysis: It is widely used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and oxidation reactions.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment due to the known anticancer properties of some palladium complexes.
Wirkmechanismus
The mechanism by which N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, enabling various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center activates the carbon-halogen bond, allowing for the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(2,6-dimethylphenyl)ethane-1,2-diamine: This compound is similar in structure but lacks the palladium center and the 2,5-dihydrofuran-2,5-dione ligand.
N,N’-bis(2,6-diisopropylphenyl)ethane-1,2-diimine: This compound features bulkier isopropyl groups instead of methyl groups, which can influence its steric and electronic properties.
Uniqueness
N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium is unique due to its specific combination of ligands and the presence of a palladium center. This unique structure imparts distinct catalytic properties, making it particularly effective in certain chemical reactions compared to its analogs .
Eigenschaften
IUPAC Name |
N,N'-bis(2,6-dimethylphenyl)ethane-1,2-diimine;furan-2,5-dione;palladium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.C4H2O3.Pd/c1-13-7-5-8-14(2)17(13)19-11-12-20-18-15(3)9-6-10-16(18)4;5-3-1-2-4(6)7-3;/h5-12H,1-4H3;1-2H; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOQNDZHEHSRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC=NC2=C(C=CC=C2C)C.C1=CC(=O)OC1=O.[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3Pd |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
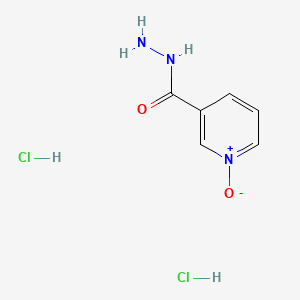
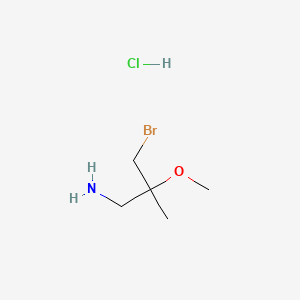
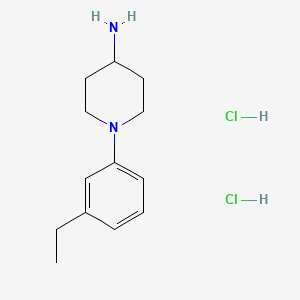
![(2R)-2-[(2S)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B6607090.png)
![3-{[4-(difluoromethyl)phenyl]methyl}pyrrolidinehydrochloride](/img/structure/B6607096.png)
![tert-butyl N-{6-[1-(trifluoromethyl)cyclobutyl]pyridin-3-yl}carbamate](/img/structure/B6607109.png)
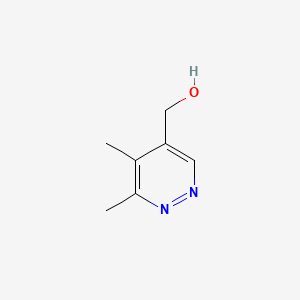
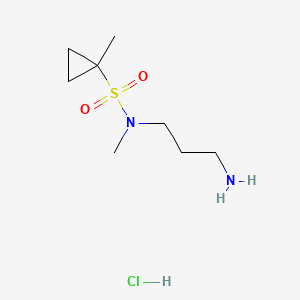
![tert-butyl N-[2-(3-fluorophenyl)pyridin-4-yl]carbamate](/img/structure/B6607116.png)
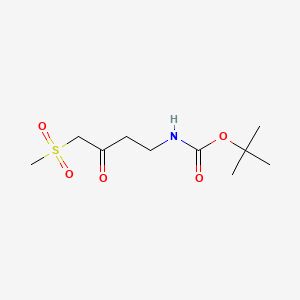
![(4s)-1-[(tert-butoxy)carbonyl]-6-methyl-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607130.png)
![2-[4-(thiophen-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B6607137.png)
![methyl2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B6607147.png)
